[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
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Overview
Description
[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID is a complex organic compound that features both azepane and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID typically involves multi-step organic reactions. One common method includes the reaction of azepane derivatives with piperidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID: Similar in structure but may have different functional groups or substituents.
[(2-OXOAZEPAN-1-YL)METHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHONIC ACID: Similar but with a different phosphorus-containing group.
Uniqueness
This compound is unique due to its specific combination of azepane and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-oxoazepan-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3P/c16-13-7-3-1-6-10-15(13)12-19(17,18)11-14-8-4-2-5-9-14/h1-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZYLLVBVIBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CP(=O)(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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